氯化锌水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

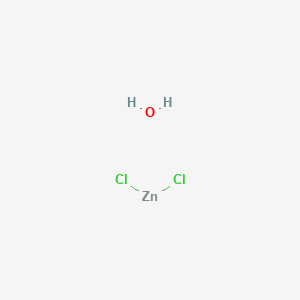

Zinc Chloride Hydrate, denoted as ZnCl₂(H₂O)n , exists in various hydrate forms with different water molecules (n) associated with each zinc chloride molecule. These hydrates can have values of n such as 1, 1.5, 2.5, 3, and 4. The compound is colorless or white, crystalline, and highly soluble in water. It plays a crucial role in various industrial applications due to its unique properties .

Synthesis Analysis

The preparation of zinc chloride hydrate often involves hydrothermal synthesis. This method yields high-purity products with well-defined crystal structures. During hydrothermal reaction processes, zinc chloride crystals are created, resulting in distinct morphologies. The synthesis process is essential for obtaining pure and well-characterized samples for further study .

Molecular Structure Analysis

Zinc chloride hydrate exhibits polymorphism, adopting various crystal structures. Its general formula is ZnCl₂(H₂O)n, where n represents the number of water molecules associated with each zinc chloride unit. These structures can vary based on the degree of hydration, affecting the compound’s physical and chemical properties .

Chemical Reactions Analysis

- Flux and Cleaning Agent : In soldering, it dissolves oxide layers on metal surfaces, aiding in the soldering process .

Physical And Chemical Properties Analysis

科学研究应用

络合物的形成和水合作用

氯化锌水合物表现出络合物的形成和水合作用的特性。斯考等人(1977 年)发现,单核络合物与氯配体存在于氯化锌水合物溶液中,并且这些络合物随着水分活度的降低而显示出络合常数的增加 (斯考等人,1977 年)。此外,鲍威尔等人(1990 年)对重水中氯化锌进行了中子衍射研究,为 Zn2+ 和 Cl- 络合提供了证据 (鲍威尔等人,1990 年)。

离子液体结构和纤维素的溶解度

森等人(2016 年)讨论了氯化锌水合物的离子液体结构及其在纤维素溶解度中的作用。他们发现,纤维素在氯化锌水合物溶液中的溶解度是通过伯 OH 与水合锌阳离子的配位发生的 (森等人,2016 年)。

配位聚合物

氯化锌(氢-β-谷氨酸盐)水合物形成配位聚合物,正如维斯布鲁克和施密德鲍尔(2003 年)所示,锌原子由 3-氨基戊二酸配体桥接,说明其在聚合物科学中的潜力 (维斯布鲁克和施密德鲍尔,2003 年)。

电化学应用

陈等人(2019 年)探索了包括氯化锌水合物在内的水合水凝胶在可充电锌空气电池中的应用,突出了其在储能技术中的潜力 (陈等人,2019 年)。

结构分析

塔瓦雷斯等人(2014 年)对氢氧化氯化锌一水合物及其脱水形式的结构进行了理论研究,重点关注其阴离子交换特性,这在材料科学中具有影响 (塔瓦雷斯等人,2014 年)。

催化

罗斯塔米扎德等人(2009 年)发现,氯化锌是有机腈与叠氮化钠环加成反应中的高效催化剂,证明了其在有机合成中的用途 (罗斯塔米扎德等人,2009 年)。

安全和危害

属性

IUPAC Name |

dichlorozinc;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.H2O.Zn/h2*1H;1H2;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSMNMOHKSNOKO-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Zn]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2OZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21351-91-7 |

Source

|

| Record name | Zinc chloride (ZnCl2), hydrate (2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21351-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

154.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29604-34-0 |

Source

|

| Record name | Zinc chloride (ZnCl2), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29604-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-amino-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1473880.png)

![4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile](/img/structure/B1473882.png)

![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)